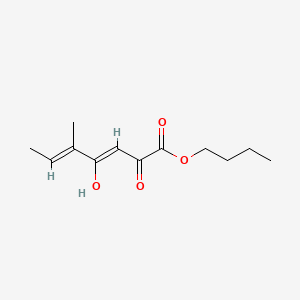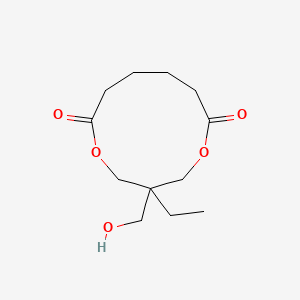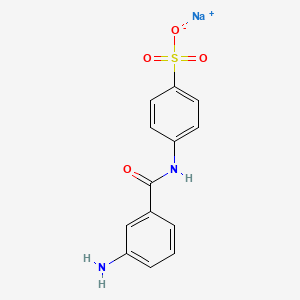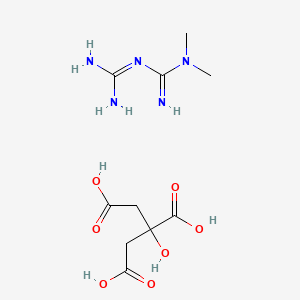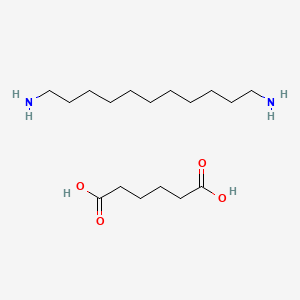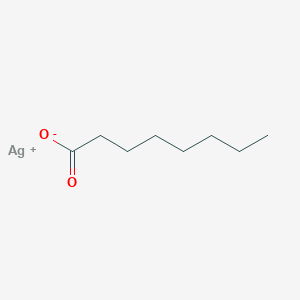
Silver(I) octanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silver(I) octanoate, also known as silver caprylate, is a silver salt of octanoic acid. This compound is of interest due to its unique properties and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its antimicrobial properties, making it a valuable component in various formulations.
準備方法
Synthetic Routes and Reaction Conditions: Silver(I) octanoate can be synthesized through the reaction of silver nitrate with octanoic acid in the presence of a base. The reaction typically involves dissolving silver nitrate in water, followed by the addition of octanoic acid and a base such as sodium hydroxide. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of this compound as a precipitate .
Industrial Production Methods: Industrial production of this compound often involves a one-pot, water-free method where silver fluoride reacts directly with octanoic acid in a non-aqueous solvent. This method yields high purity this compound with good efficiency .
化学反応の分析
Types of Reactions: Silver(I) octanoate undergoes various chemical reactions, including:
Oxidation: Silver(I) can be oxidized to silver(II) or silver(III) under specific conditions.
Reduction: Silver(I) can be reduced to metallic silver.
Substitution: Silver(I) can participate in substitution reactions where the octanoate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Ligands such as phosphines or amines can be used to replace the octanoate ligand.
Major Products Formed:
Oxidation: Silver oxides or other higher oxidation state silver compounds.
Reduction: Metallic silver.
Substitution: Silver complexes with new ligands
科学的研究の応用
Silver(I) octanoate has a wide range of applications in scientific research:
作用機序
The antimicrobial activity of silver(I) octanoate is primarily due to the release of silver ions (Ag+), which interact with microbial cell membranes and proteins. Silver ions can disrupt cellular processes by binding to thiol groups in proteins, leading to the inactivation of enzymes and other essential proteins. This results in the inhibition of microbial growth and eventual cell death .
類似化合物との比較
- Silver(I) acetate
- Silver(I) nitrate
- Silver(I) sulfadiazine
Comparison:
- Silver(I) acetate: Similar antimicrobial properties but different solubility and reactivity profiles.
- Silver(I) nitrate: Highly soluble in water and commonly used in medical applications for its strong antimicrobial activity.
- Silver(I) sulfadiazine: Widely used in burn treatments due to its sustained release of silver ions and broad-spectrum antimicrobial activity.
Uniqueness: Silver(I) octanoate is unique due to its specific ligand (octanoate), which imparts distinct solubility and reactivity characteristics. Its balance of hydrophobic and hydrophilic properties makes it suitable for various applications where other silver compounds may not be as effective .
特性
CAS番号 |
24927-67-1 |
|---|---|
分子式 |
C8H15AgO2 |
分子量 |
251.07 g/mol |
IUPAC名 |
silver;octanoate |
InChI |
InChI=1S/C8H16O2.Ag/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10);/q;+1/p-1 |
InChIキー |
ZYPJJPHRTZPKKY-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCC(=O)[O-].[Ag+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Pentyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B12662115.png)
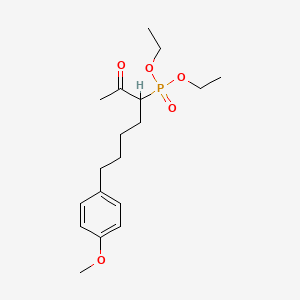
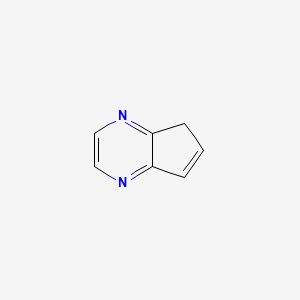

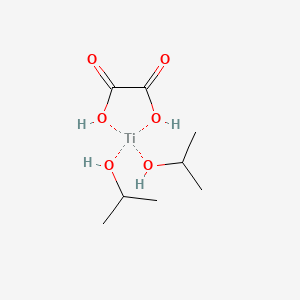
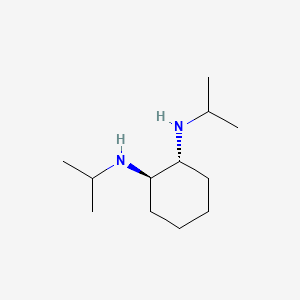
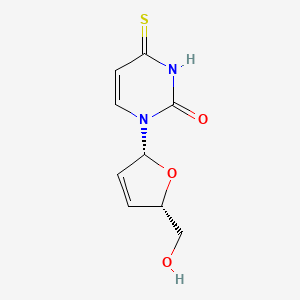
![4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl-](/img/structure/B12662161.png)
